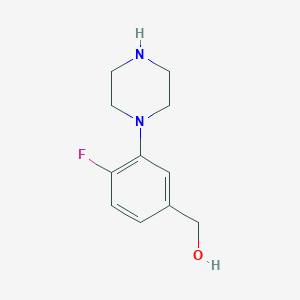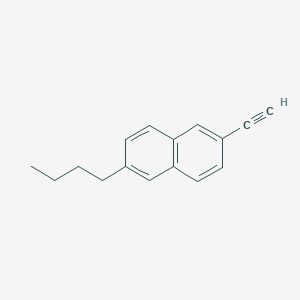
2-Butyl-6-ethynylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyl-6-ethynylnaphthalene is an organic compound belonging to the naphthalene family. Naphthalenes are polycyclic aromatic hydrocarbons consisting of two fused benzene rings. The compound is characterized by the presence of a butyl group at the second position and an ethynyl group at the sixth position on the naphthalene skeleton. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-6-ethynylnaphthalene can be achieved through several methods. One common approach involves the alkylation of 2-ethynylnaphthalene with butyl halides under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the ethynyl group acts as a nucleophile, attacking the butyl halide to form the desired product.
Another method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method employs organoboron reagents and palladium catalysts to couple 2-ethynylnaphthalene with butyl boronic acid under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale alkylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of zeolite catalysts has been reported to enhance the selectivity and efficiency of the alkylation process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Butyl-6-ethynylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or other saturated derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the naphthalene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Naphthoquinones and other oxygenated derivatives.
Reduction: Saturated derivatives such as 2-butyl-6-ethylnaphthalene.
Substitution: Halogenated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
2-Butyl-6-ethynylnaphthalene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the production of high-performance materials, such as polymers and advanced composites.
Mécanisme D'action
The mechanism of action of 2-Butyl-6-ethynylnaphthalene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the compound’s ability to undergo electrophilic aromatic substitution allows it to modify biological molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethynylnaphthalene: Lacks the butyl group, making it less hydrophobic and potentially less biologically active.
2-Butyl-1-ethynylnaphthalene: The ethynyl group is positioned differently, which can affect its reactivity and interactions.
2,6-Di-tert-butyl-naphthalene: Contains two bulky tert-butyl groups, leading to different steric and electronic properties.
Uniqueness
2-Butyl-6-ethynylnaphthalene is unique due to the specific positioning of the butyl and ethynyl groups on the naphthalene skeleton. This arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C16H16 |
|---|---|
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
2-butyl-6-ethynylnaphthalene |
InChI |
InChI=1S/C16H16/c1-3-5-6-14-8-10-15-11-13(4-2)7-9-16(15)12-14/h2,7-12H,3,5-6H2,1H3 |
Clé InChI |
UCSQGMAIQUOSLD-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC2=C(C=C1)C=C(C=C2)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


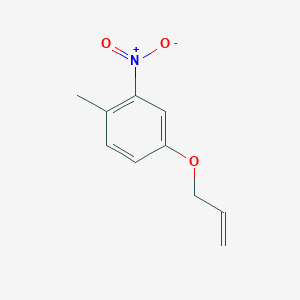
![tert-butyl N-(2-chloro-6-formylthieno[3,2-d]pyrimidin-4-yl)-N-phenylcarbamate](/img/structure/B13880422.png)
![N-[4-(1-cyclopropylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B13880429.png)
![Methyl 4-[[methyl(oxan-4-yl)amino]methyl]benzoate](/img/structure/B13880440.png)
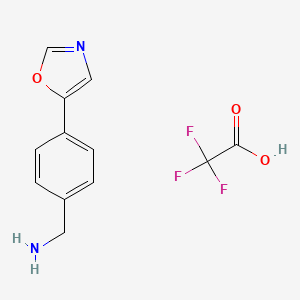
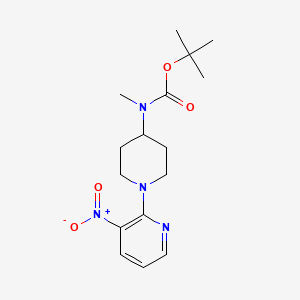
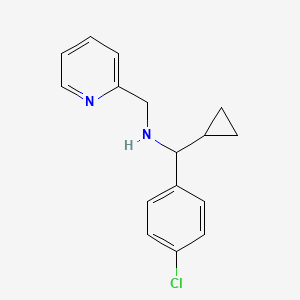
![3-[2-(2-methylpropyl)pyrrolidine-1-carbonyl]-1H-quinoxalin-2-one](/img/structure/B13880450.png)
![Methyl 8-methylsulfanyl-4-morpholin-4-yl-2-phenylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13880451.png)
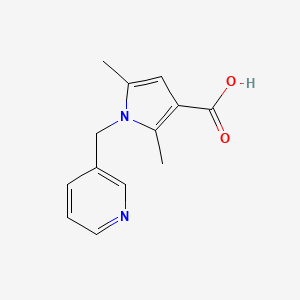

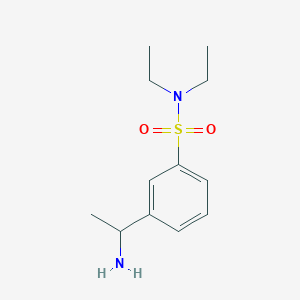
![1-[(4-Methoxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid](/img/structure/B13880478.png)
